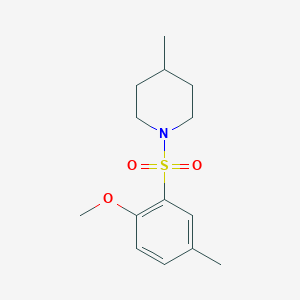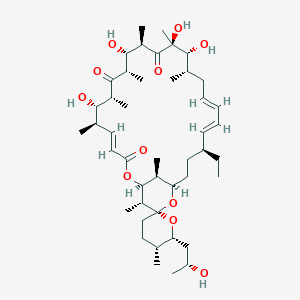![molecular formula C11H13Cl2NO2S B223490 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine, also known as DMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMP is a sulfonamide-based compound that has been synthesized through different methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism Of Action
The mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide. Inhibition of carbonic anhydrase enzymes by 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been shown to lead to a decrease in the activity of these enzymes, which can have various physiological effects.
Biochemical And Physiological Effects
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase enzymes, the induction of apoptosis in cancer cells, and the modulation of immune responses. 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has also been shown to have anti-inflammatory effects and to inhibit the growth of bacteria and fungi.
Advantages And Limitations For Lab Experiments
One advantage of using 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine in lab experiments is its high solubility in organic solvents, which makes it easy to handle and use in various reactions. Additionally, 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is relatively stable and can be stored for long periods without significant degradation. However, one limitation of using 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is its potential toxicity, which can limit its use in certain experiments. Furthermore, the mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine is not fully understood, which can make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several future directions for research involving 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine, including the development of new synthesis methods for this compound and the study of its potential applications in various fields. One area of research that has received significant attention is the use of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine as an anti-cancer agent, and further studies are needed to determine its efficacy and potential side effects in vivo. Additionally, the role of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine in modulating immune responses and its potential use as an anti-inflammatory agent warrant further investigation. Finally, the mechanism of action of 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine needs to be fully understood to facilitate the development of new sulfonamide-based compounds with improved efficacy and reduced toxicity.
Synthesis Methods
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine can be synthesized through different methods, including the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine. Another method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl azide with pyrrolidine. The product obtained through these methods is a white crystalline solid that is soluble in organic solvents.
Scientific Research Applications
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been used in various scientific research applications, including as a ligand for the synthesis of metal-organic frameworks, as a reagent for the synthesis of sulfonamide-based compounds, and as a catalyst in organic reactions. 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine has been used as a tool to study the role of sulfonamide-based compounds in biological systems.
properties
Product Name |
1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine |
|---|---|
Molecular Formula |
C11H13Cl2NO2S |
Molecular Weight |
294.2 g/mol |
IUPAC Name |
1-(2,4-dichloro-3-methylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C11H13Cl2NO2S/c1-8-9(12)4-5-10(11(8)13)17(15,16)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
RPFZSGJMSVYCHU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)N2CCCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(5-Tert-butyl-2-ethoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B223408.png)
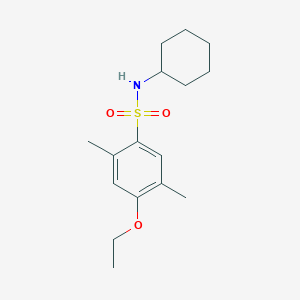
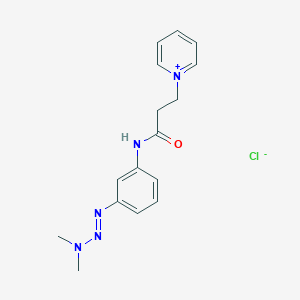
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
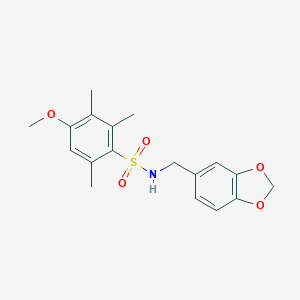
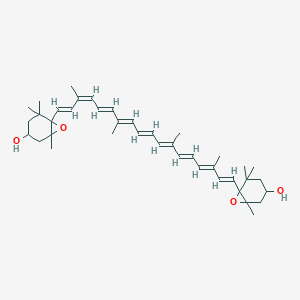

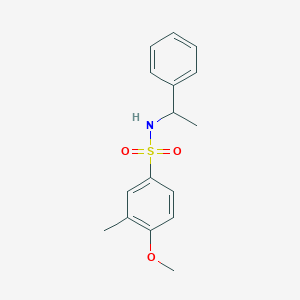
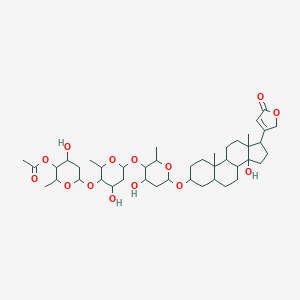
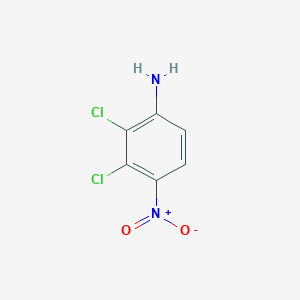
methanone](/img/structure/B223532.png)

